N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-20(23,13-6-7-14-16(9-13)26-11-25-14)10-21-19(22)17-8-12-4-3-5-15(24-2)18(12)27-17/h3-9,23H,10-11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMJBKJFOPJPAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(O1)C(=CC=C2)OC)(C3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide, has been found to exhibit anticancer activity against various cancer cell lines. The primary targets of this compound are microtubules and their component protein, tubulin. Tubulin is a key structural component of the cytoskeleton and plays a crucial role in cell division.
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure. This interaction leads to mitotic blockade and cell apoptosis, effectively inhibiting the proliferation of cancer cells.
Biochemical Pathways
The compound affects the biochemical pathway related to cell division. By targeting tubulin and disrupting microtubule assembly, it interferes with the normal progression of the cell cycle. This disruption leads to cell cycle arrest at the S phase and induces apoptosis in cancer cells.
Pharmacokinetics
Similar compounds have been found to obey lipinski’s rule of five, suggesting good bioavailability
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a complex arrangement that includes a benzodioxole moiety and a methoxybenzofuran core. Its molecular formula is with a molecular weight of approximately 369.373 g/mol.
Target Interaction
This compound primarily exerts its effects through the modulation of microtubule dynamics. It inhibits tubulin polymerization, leading to disrupted microtubule assembly which is crucial for cell division. This mechanism results in the induction of apoptosis and cell cycle arrest in various cancer cell lines.
Biochemical Pathways
The interaction with tubulin affects several biochemical pathways related to cell proliferation and survival. By stabilizing or destabilizing microtubules, the compound interferes with normal cellular processes, leading to increased cancer cell death .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cell lines. Notably, it has shown effectiveness against A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cells. The compound's IC50 values in these studies were reported at single-digit nanomolar levels, indicating potent activity .
Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative effects of this compound, researchers found that it was more effective than standard treatments like combretastatin A-4 (CA-4) against resistant cancer cell lines. The study highlighted the compound's potential as a dual inhibitor targeting both tubulin and histone deacetylases (HDACs) .
Study 2: Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship revealed that modifications to the methoxy and hydroxyl groups significantly influenced biological activity. Compounds with additional methoxy groups exhibited enhanced anticancer properties due to improved lipophilicity and receptor binding affinity .
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | C20H19NO6 |
| Molecular Weight | 369.373 g/mol |
| Primary Action | Anticancer |
| Target Cell Lines | A549, HT-29, MCF-7 |
| IC50 Values | Single-digit nanomolar levels |
| Mechanism | Tubulin polymerization inhibition |
Q & A
Q. Basic Research Focus
- Reagent stoichiometry : Maintain a 1:1.1 molar ratio of benzofuran precursor to hydroxypropyl amine to avoid oligomerization .
- Workup optimization : Aqueous extraction (e.g., dichloromethane/water) removes polar impurities .
- In-line analytics : Use PAT (Process Analytical Technology) for real-time monitoring .
What mechanistic insights explain the cascade [3,3]-sigmatropic rearrangement in benzofuran synthesis?
Advanced Research Focus
The rearrangement proceeds via a six-membered transition state, stabilized by electron-donating groups (e.g., methoxy).
Validation Methods :
- Isotopic labeling : 18O tracing confirms oxygen migration .
- Kinetic isotope effects (KIE) : Compare rates of deuterated vs. protiated substrates.
- STM imaging : Visualize intermediate adsorption on catalytic surfaces .
How does the hydroxypropyl side chain influence solubility and bioavailability?
Q. Basic Research Focus
- LogP determination : Octanol-water partitioning (e.g., LogP ≈ 2.5) predicts moderate lipophilicity .
- Salt formation : Hydrochloride salts improve aqueous solubility for in vivo studies .
- Permeability assays : Caco-2 cell models assess intestinal absorption .
What computational tools predict the compound’s metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
